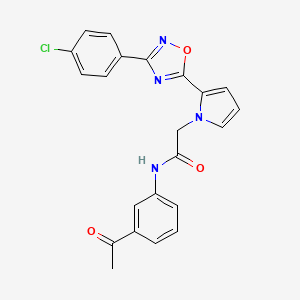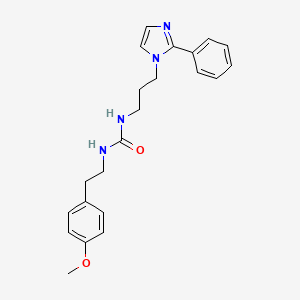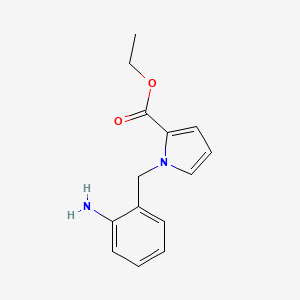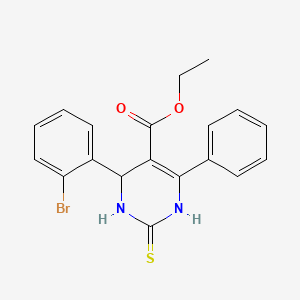
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the acetamide backbone, chlorophenyl ring, and oxadiazole moiety are common to the compounds discussed in the papers. These structural elements are known to contribute to the biological activity of the molecules, such as opioid receptor agonism and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that introduce various substituents to the acetamide backbone. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen. The synthesis involves exploring variations in N-acyl, N-alkyl, and amino functions to optimize biological activity. Similarly, paper details the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole, characterized by techniques such as LCMS, IR, and NMR spectroscopies. These methods could be relevant for the synthesis of the compound , suggesting a multi-step process involving the formation of the oxadiazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and spectroscopy. For example, paper discusses the crystal structures of two C,N-disubstituted acetamides, where hydrogen bonding and halogen-arene interactions play a significant role in the molecular conformation. These interactions could also be relevant to the compound , potentially affecting its biological activity and solubility.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are likely to include amide bond formation, halogenation, and the creation of heterocyclic structures such as oxadiazoles. The reactivity of the compound may also involve its interaction with biological targets, as suggested by the opioid receptor agonism and anticancer activity of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. The presence of the acetamide group suggests a certain degree of polarity and potential for hydrogen bonding, which could influence solubility and bioavailability. The chlorophenyl and oxadiazole moieties may contribute to the compound's stability and electronic properties, which are important for its interaction with biological targets. The cytotoxicity data from paper on similar compounds provide insights into the potential efficacy and selectivity of the compound against various cancer cell lines.
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
Compounds with structures similar to the one you're interested in, such as benzothiazolinone acetamide analogs, have been analyzed through spectroscopic and quantum mechanical studies. These compounds exhibit good light-harvesting efficiency (LHE) and free energy of electron injection, making them potential candidates for use in dye-sensitized solar cells (DSSCs). Furthermore, their non-linear optical (NLO) activity suggests potential applications in optical devices (Mary et al., 2020).
Enzymatic Inhibition
A novel synthetic route for 1,3,4-oxadiazole derivatives showed potent α-glucosidase inhibitory potential, suggesting applications in diabetes management. The compounds synthesized in this study exhibited significant inhibition against the α-glucosidase enzyme, indicating their potential as therapeutic agents for managing postprandial hyperglycemia (Iftikhar et al., 2019).
Molecular Docking Studies
Molecular docking studies, particularly those involving Cyclooxygenase 1 (COX1), have been conducted to understand the binding interactions of similar compounds. These studies indicate potential applications in drug discovery, highlighting the ability of these compounds to interact with biological targets and influence biological pathways (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14(28)16-4-2-5-18(12-16)24-20(29)13-27-11-3-6-19(27)22-25-21(26-30-22)15-7-9-17(23)10-8-15/h2-12H,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTYQFSZBRVULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2539709.png)

![2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539711.png)
![1-(tert-butyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2539712.png)
![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)
![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2539719.png)
![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)
![1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2539725.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)
